

Molecular structure and weight of 3-Bromo-4-methoxybenzonitrile

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Compound of Interest

Compound Name: 3-Bromo-4-methoxybenzonitrile

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An In-depth Technical Guide to 3-Bromo-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of **3-Bromo-4-methoxybenzonitrile**, a key intermediate in organic synthesis.

Molecular Structure and Properties

3-Bromo-4-methoxybenzonitrile is a substituted aromatic compound with the chemical formula C_8H_6BrNO .^{[1][2][3]} Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and a nitrile group.

Molecular Structure:

Caption: Molecular structure of **3-Bromo-4-methoxybenzonitrile**.

Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrNO	[1][2][3]
Molecular Weight	212.04 g/mol	[1][4]
CAS Number	117572-79-9	[1][2][3]
Appearance	White to light yellow crystalline powder	[2][3]
Melting Point	122-124 °C	[1][2][5]
Boiling Point	282.8±20.0 °C (Predicted)	[6]
Solubility	Soluble in methanol	[2][5]
Density	1.56±0.1 g/cm ³ (Predicted)	[2]
InChI	1S/C8H6BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3	[1]
SMILES	COc1ccc(cc1Br)C#N	[1]

Synthesis of 3-Bromo-4-methoxybenzonitrile

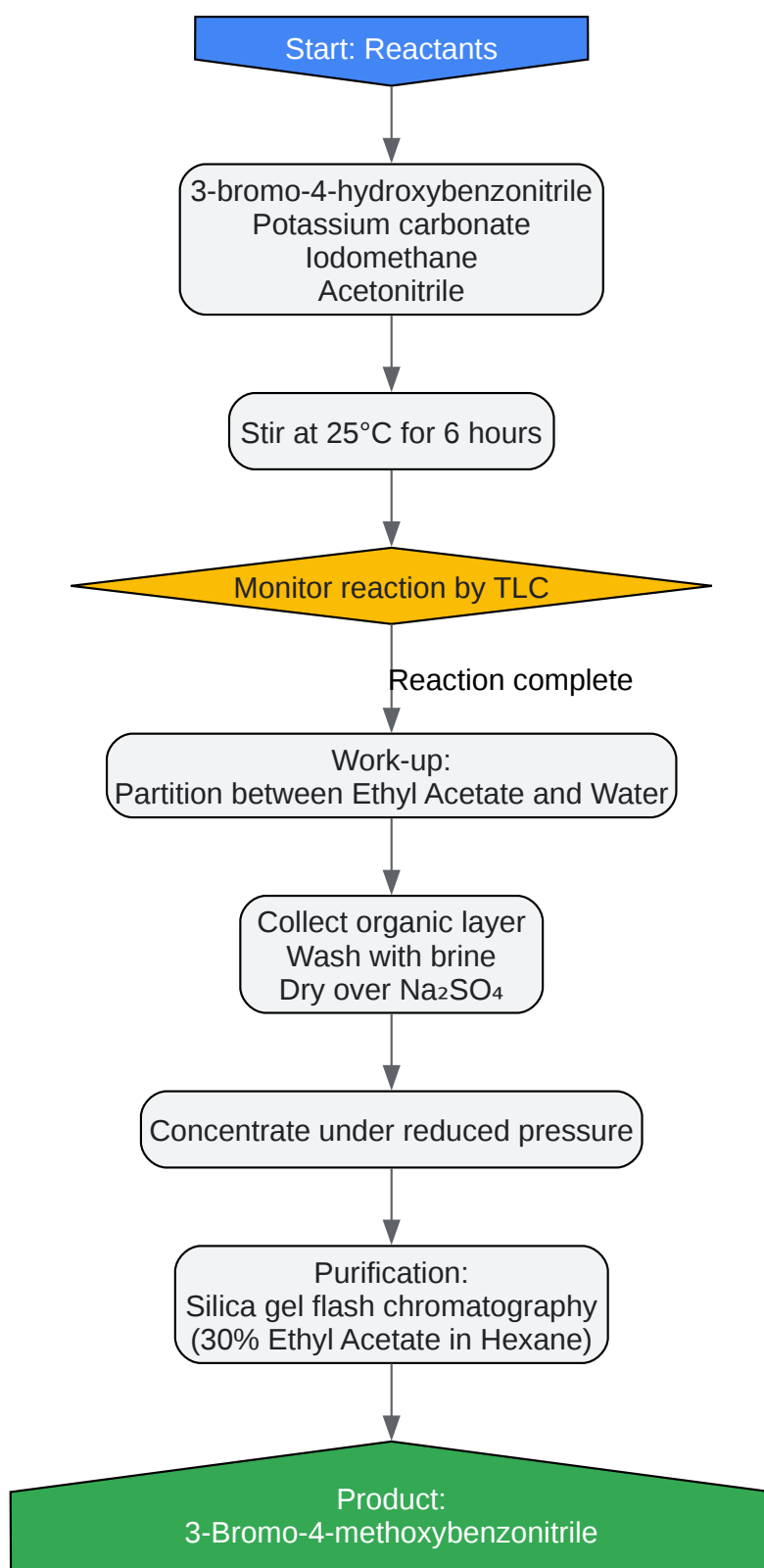
A common synthetic route to **3-Bromo-4-methoxybenzonitrile** involves the methylation of 3-bromo-4-hydroxybenzonitrile.

Experimental Protocol:

- Reactants:
 - 3-bromo-4-hydroxybenzonitrile (5.0 g, 25.3 mmol)
 - Potassium carbonate (7.0 g, 50.1 mmol)
 - Iodomethane (3.9 g, 27.8 mmol)
 - Acetonitrile (20 mL)
- Procedure:

- A mixture of 3-bromo-4-hydroxybenzonitrile, potassium carbonate, and iodomethane in acetonitrile is stirred at 25 °C for 6 hours.
 - The progress of the reaction is monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is partitioned between ethyl acetate (100 mL) and water (30 mL).
 - The organic layer is collected, washed with brine (20 mL), and dried over anhydrous sodium sulfate.
 - The solvent is removed under reduced pressure to yield the crude product.
 - Purification:
 - The crude product is purified by flash column chromatography on silica gel.
 - A 30% ethyl acetate in hexane solution is used as the eluent.
 - This process affords **3-bromo-4-methoxybenzonitrile** (4.8 g, 22.6 mmol) in an 89% yield.
- [5]

Experimental Workflow:



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Caption: Workflow for the synthesis and purification of **3-Bromo-4-methoxybenzonitrile**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet, while the methoxy protons will be a singlet.
- ^{13}C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Representative Experimental Protocol for NMR:

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Bromo-4-methoxybenzonitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 250 ppm.
 - Use a proton-decoupled pulse sequence.
 - Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including the C≡N stretch of the nitrile group, C-O stretch of the methoxy group, and C-Br stretch, as well as aromatic C-H and C=C stretching vibrations.

Representative Experimental Protocol for FTIR (KBr Pellet):

- Sample Preparation:
 - Grind 1-2 mg of **3-Bromo-4-methoxybenzonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M^+). Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio, the molecular ion region will exhibit two peaks of nearly equal intensity separated by 2 m/z units (M^+ and $M+2$)⁺.

[6]

Representative Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
- **Ionization:** Use an appropriate ionization technique, commonly Electron Ionization (EI) for this type of compound.
- **Mass Analysis:** Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
- **Data Analysis:** Identify the molecular ion peaks and characteristic fragment ions. The presence of the isotopic pattern for bromine is a key diagnostic feature.

Safety and Handling

3-Bromo-4-methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

- **Personal Protective Equipment (PPE):** Wear protective gloves, protective clothing, eye protection, and a face shield.[3]
- **Handling:** Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[1][3]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide provides essential technical information for researchers and professionals working with **3-Bromo-4-methoxybenzonitrile**. For further details, consulting the primary literature and safety data sheets is recommended.

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References

- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromo-4-methoxybenzonitrile | 117572-79-9 | TCI EUROPE N.V. [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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